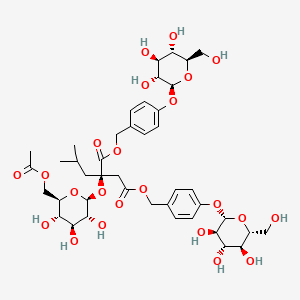

![molecular formula C12H13N3OS B2773443 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 690964-21-7](/img/structure/B2773443.png)

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide involve the preparation of compounds through various chemical reactions and analyzing them using spectroscopic and analytical techniques. For example, a novel series of bi-heterocyclic propanamides demonstrated promising activity against the urease enzyme and showed less cytotoxic agents, indicating potential for further pharmaceutical development (Abbasi et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on evaluating the antimicrobial and antifungal activities of thiazole derivatives. Compounds synthesized from this compound have been tested against various bacterial and fungal strains. A study highlighted the significant antibacterial and antifungal activities of some synthesized derivatives, comparing their efficacy to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticancer Activity

The potential anticancer activity of thiazole derivatives has also been a point of interest. Compounds bearing the thiazole moiety have been tested against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. Some derivatives have exhibited cytotoxic effects towards these cell lines, suggesting their potential as anticancer agents (Tumosienė et al., 2020).

Enzyme Inhibition

The inhibition of enzymes such as urease by thiazole derivatives indicates their potential for therapeutic applications. For instance, novel bi-heterocycles were synthesized and found to be potent inhibitors of urease, an enzyme involved in various physiological and pathological processes. These findings suggest the utility of these compounds in developing new therapeutic agents (Abbasi et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For example, some thiazole derivatives can inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

Thiazole derivatives are known to have various pharmacokinetic properties depending on their specific structure . These properties can affect the bioavailability of the compound, which is the amount of the compound that is able to reach its target site in the body .

Result of Action

Thiazole derivatives are known to have various biological activities, which can result in various molecular and cellular effects . For example, some thiazole derivatives can inhibit the production of certain harmful substances in the body, leading to a decrease in inflammation .

Action Environment

Various factors such as temperature, ph, and the presence of other substances can affect the action of thiazole derivatives . For example, certain substances can interact with thiazole derivatives, potentially affecting their efficacy .

Future Directions

properties

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-2-11(16)14-9-5-3-8(4-6-9)10-7-17-12(13)15-10/h3-7H,2H2,1H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFIJBVKKXOLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

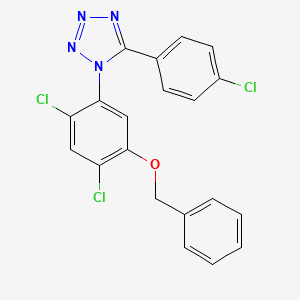

![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)

![2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773361.png)

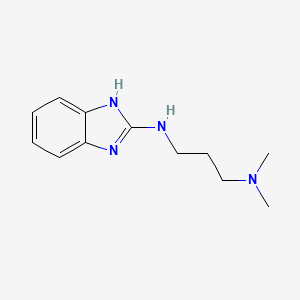

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

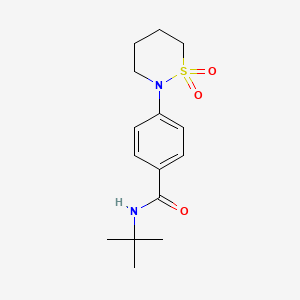

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)